Nbd-nys-A1
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Overview
Description
Nbd-nys-A1 is a synthetic compound that belongs to the class of nitrobenzoxadiazole derivatives. These compounds are known for their unique chemical properties, including high reactivity towards amines and biothiols, and their ability to exhibit distinct colorimetric and fluorescent changes. This compound is particularly notable for its applications in biomolecular sensing and self-assembly due to its small size and fluorescence-quenching ability .
Preparation Methods
The synthesis of Nbd-nys-A1 typically involves the reaction of nitrobenzoxadiazole with specific amines under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Nbd-nys-A1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the nitro group to other functional groups under oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly with amines and thiols, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases such as potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Nbd-nys-A1 has a wide range of applications in scientific research, including:
Chemistry: It is used as a fluorescent probe for detecting amines and thiols in various chemical reactions.
Biology: this compound is employed in the labeling of proteins and the detection of enzyme activities due to its high reactivity and fluorescence properties.
Medicine: The compound is used in the development of diagnostic tools for detecting diseases associated with the misregulation of small molecules like hydrogen sulfide and biothiols.
Industry: This compound is utilized in the manufacturing of sensors and other analytical devices for environmental monitoring and quality control
Mechanism of Action
The mechanism of action of Nbd-nys-A1 involves its interaction with specific molecular targets, such as amines and thiols. The compound’s nitrobenzoxadiazole skeleton allows it to undergo nucleophilic substitution reactions, leading to the formation of fluorescent derivatives. These reactions are facilitated by the compound’s ability to quench fluorescence, making it an effective tool for biomolecular sensing. The pathways involved include the detection of enzyme activities and the labeling of proteins, which are crucial for various biological processes .
Comparison with Similar Compounds
Nbd-nys-A1 can be compared with other nitrobenzoxadiazole derivatives, such as:
4-Chloro-7-nitrobenzofurazan (NBD-Cl): Known for its use in converting amines into fluorescent derivatives.
NBD-X: Another derivative used for similar applications in fluorescence-based assays.
What sets this compound apart is its specific reactivity towards certain biological nucleophiles and its enhanced fluorescence-quenching ability, making it particularly useful in advanced biomolecular sensing applications .
Properties
IUPAC Name |
(19E,21E,25E,27E,29E,31E)-33-[3,5-dihydroxy-6-methyl-4-[6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]oxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H89N5O21/c1-35-21-17-14-12-10-8-6-7-9-11-13-15-18-22-42(84-59-57(76)54(56(75)38(4)83-59)61-49(72)23-19-16-20-28-64(5)43-25-26-44(65(80)81)53-52(43)62-86-63-53)32-48-51(58(77)78)47(71)34-60(79,85-48)33-46(70)45(69)27-24-39(66)29-40(67)30-41(68)31-50(73)82-37(3)36(2)55(35)74/h6-7,9,11-15,17-18,21-22,25-26,35-42,45-48,51,54-57,59,66-71,74-76,79H,8,10,16,19-20,23-24,27-34H2,1-5H3,(H,61,72)(H,77,78)/b7-6+,11-9+,14-12+,15-13+,21-17+,22-18+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYQKILEXSAXGT-BSRDWNTOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)CCCCCN(C)C4=CC=C(C5=NON=C45)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1/C=C/C=C/CC/C=C/C=C/C=C/C=C/C(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)CCCCCN(C)C4=CC=C(C5=NON=C45)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H89N5O21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1216.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96475-98-8 |
Source
|
Record name | Nbd-nystatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096475988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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